REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.B(O)(O)[C:10]1[CH:11]=[CH:12][C:13]([CH3:16])=[CH:14][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:7]1[C:2]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4,^1:35,37,56,75|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1Cl
|
Name
|
|
Quantity
|
91.87 g
|
Type
|
reactant
|
Smiles
|
B(C=1C=CC(=CC1)C)(O)O
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 18 hours so that it
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove 1,2-dimethoxyethane
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The extract was treated with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |